molecular formula C4H8N2S B13203297 Thietane-3-carboximidamide

Thietane-3-carboximidamide

Cat. No.: B13203297
M. Wt: 116.19 g/mol
InChI Key: ICEOZZNVJCJAQR-UHFFFAOYSA-N
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Description

Thietane-3-carboximidamide is a compound belonging to the class of thietanes, which are four-membered sulfur-containing heterocycles.

Chemical Reactions Analysis

Thietane-3-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonium monothiocarbamates, which act as sulfur nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of 2-(1-haloalkyl)oxiranes with ammonium monothiocarbamates can yield thietane-3-ol derivatives .

Mechanism of Action

The mechanism of action of Thietane-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as nucleophilic substitution and cycloaddition . These reactions enable the compound to interact with biological molecules and exert its effects.

Properties

Molecular Formula

C4H8N2S

Molecular Weight

116.19 g/mol

IUPAC Name

thietane-3-carboximidamide

InChI

InChI=1S/C4H8N2S/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H3,5,6)

InChI Key

ICEOZZNVJCJAQR-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)C(=N)N

Origin of Product

United States

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